6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S2/c1-14-7-9-16(10-8-14)35(32,33)27-19-6-4-3-5-17(19)23(31)26-24-21(22(25)30)18-11-12-28(15(2)29)13-20(18)34-24/h3-10,27H,11-13H2,1-2H3,(H2,25,30)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQLMWNRYUBSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl group and the sulfonylamino and benzoylamino substituents. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and benzoyl chlorides. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies show that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell survival.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can enhance cholinergic transmission, offering therapeutic benefits in cognitive disorders .
- Anti-inflammatory Properties : Research indicates that compounds similar to 6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exhibit anti-inflammatory effects. These properties may be attributed to the modulation of inflammatory cytokines and pathways.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives of thieno[2,3-c]pyridine significantly inhibited AChE activity with IC50 values comparable to established drugs used in Alzheimer's treatment .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Ethyl Derivative (6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide)
- Key Differences: Position 6: Ethyl (–CH₂CH₃) instead of acetyl. Sulfonamide Group: The substituent at the benzamido position is 4-[ethyl(phenyl)sulfamoyl] (–SO₂N(Et)Ph), introducing steric bulk compared to the 4-methylbenzenesulfonamido group in the target compound. Molecular Weight: 512.64 g/mol vs. ~505 g/mol (estimated for the acetyl analog), reflecting differences in substituents .
Thieno[2,3-b]pyridine Derivatives (e.g., 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide)
- Core Structure: The thieno[2,3-b]pyridine scaffold differs in ring fusion (positions 2,3-b vs. 2,3-c), altering π-conjugation and steric profiles.
- Functional Groups : Ethoxycarbonyl (–COOEt) and methoxyphenyl (–C₆H₄OCH₃) groups enhance solubility and aromatic interactions, unlike the acetyl and sulfonamide groups in the target compound .
Heterocyclic Systems with Similar Substituents
Thiazolo[3,2-a]pyrimidine Derivatives (e.g., (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles)
- Key Features: Benzylidene groups (–CH=Ar) and cyano (–CN) substituents, which are absent in the target compound. Spectral Data: IR peaks at ~2,219 cm⁻¹ (CN) and NMR signals for =CH (δ 7.94–8.01 ppm) distinguish these compounds .
Chromene and Pyrimidine-Based Analogs
- Example: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Structural Contrasts: Chromene-pyrimidine fused system with chlorophenyl groups instead of thieno[2,3-c]pyridine. Reactivity: Benzoyl chloride and acetic anhydride are used in synthesis, similar to steps for the target compound’s benzamido and acetyl groups .
Biological Activity
6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the thienopyridine class. Its unique structural features include a thieno[2,3-c]pyridine core, an acetyl group, and a sulfonylacetamido substituent. This compound has garnered attention in various fields of research due to its potential biological activities.
Molecular Structure
- Chemical Formula : C18H20N4O3S
- CAS Number : 864927-94-6
Structural Features
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups. Its thienopyridine framework suggests potential interactions with biological targets.
Research indicates that the compound may interact with specific molecular targets and pathways within cells. It is hypothesized to act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but studies involving molecular docking simulations and enzyme kinetics assays are ongoing to elucidate these interactions.
Antimicrobial Activity
Preliminary studies have suggested that compounds within the thienopyridine class exhibit antimicrobial properties. For instance, related compounds have shown activity against resistant strains of bacteria and fungi. The sulfonamide moiety is particularly noted for its role in enhancing antimicrobial potency .
Anticancer Potential
Recent investigations have focused on the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation. The compound's ability to modulate cell signaling pathways associated with cancer progression is an area of active research.
Case Studies
Several case studies have highlighted the biological effects of similar thienopyridines:
- Antimalarial Activity : Compounds structurally related to thienopyridines have shown significant antimalarial activity against resistant strains of Plasmodium falciparum. In vivo studies demonstrated prolonged survival in murine models infected with drug-resistant strains when treated with these compounds .
- Antibacterial Efficacy : A study reported that derivatives of thienopyridines exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new therapeutic agents in treating infections caused by resistant pathogens .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant activity against resistant bacterial strains. |
| Anticancer Potential | Induced apoptosis in various cancer cell lines; affected mitochondrial integrity. |
| Antimalarial Activity | Showed efficacy against drug-resistant Plasmodium strains in murine models. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling, acetylation, and cyclization. Key steps include:
- Sulfonamide Formation : Reacting 4-methylbenzenesulfonyl chloride with a benzamido precursor under anhydrous conditions (e.g., DMF, 0–5°C) to minimize hydrolysis .
- Thienopyridine Core Assembly : Cyclization via acid-catalyzed intramolecular condensation (e.g., using POCl₃ or polyphosphoric acid) to form the fused thieno[2,3-c]pyridine system .
- Critical Parameters : Temperature control (<50°C) prevents side reactions like over-acetylation. Solvent choice (e.g., THF for polar intermediates) enhances solubility and reaction homogeneity .
- Yield Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >90% purity, confirmed by TLC and HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve signals for the acetyl group (~2.3 ppm, singlet), sulfonamide NH (~10.5 ppm), and thienopyridine protons (~6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and acetyl moieties .
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm monitor purity (>98%) and degradation products under accelerated stability testing .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition Assays : Test against kinases (e.g., casein kinase 2) using ADP-Glo™ or fluorescence-based assays. IC₅₀ values are calculated from dose-response curves (1 nM–10 µM range) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate selectivity (therapeutic index) compared to non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across assay systems?
- Assay Validation :
- Control Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Cellular Context : Compare activity in 2D monolayers vs. 3D spheroids to assess microenvironment-dependent effects .
- Data Reconciliation : Meta-analysis of IC₅₀ values using tools like Prism® to identify outliers and adjust for differences in assay conditions (e.g., ATP concentration in kinase assays) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets. Key interactions include:
- Hydrogen bonding between the sulfonamide group and kinase hinge region (e.g., Glu114 in PKCK2) .
- Hydrophobic contacts from the thienopyridine core with conserved residues (e.g., Val53, Ile66) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and identify conformational shifts in the target protein .
Q. How does stereochemistry influence pharmacological profiles, given the compound’s chiral centers?
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak® IA column) isolates R and S isomers. Biological testing reveals divergent IC₅₀ values (e.g., 10-fold difference in kinase inhibition) .
- Mechanistic Insight : Circular dichroism (CD) spectroscopy correlates enantiomer conformation with target binding affinity .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
- Rodent Models :
- PK Profiling : Intravenous/oral administration in Sprague-Dawley rats with LC-MS/MS plasma analysis. Key parameters: t₁/₂ (~4–6 hr), Cmax (~1.2 µM), bioavailability (~35%) .
- Toxicity Screening : 14-day repeat-dose study (10–100 mg/kg) monitors liver enzymes (ALT/AST) and renal function (creatinine clearance) .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?
- Source of Variability : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) and pH (e.g., 7.4 vs. 6.5) .
- Standardized Protocol :
- Shake-Flask Method : Dissolve compound in PBS (pH 7.4) with 0.5% Tween-80, agitate for 24 hr, and quantify via UV spectrophotometry (λ = 280 nm) .
- Data Reporting : Include temperature (25°C ± 1°C) and centrifugation speed (10,000 rpm) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
